molecular formula C18H15F3N2 B13913454 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B13913454
M. Wt: 316.3 g/mol
InChI Key: MECNATMMNGQQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with tryptamine under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the tetrahydro-beta-carboline ring system. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biocatalysts for the asymmetric synthesis of enantiomerically pure compounds is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted beta-carboline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15F3N2

Molecular Weight

316.3 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H15F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-8,16,22-23H,9-10H2

InChI Key

MECNATMMNGQQES-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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